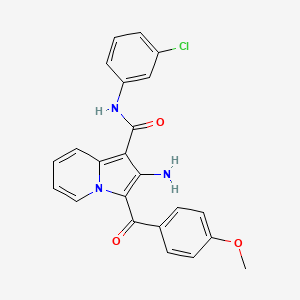

2-amino-N-(3-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Description

2-Amino-N-(3-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative featuring a carboxamide backbone substituted with a 3-chlorophenyl group at the N-position and a 4-methoxybenzoyl moiety at the 3-position of the indolizine ring. The 4-methoxybenzoyl group contributes electron-donating properties, while the 3-chlorophenyl substituent introduces steric and electronic effects distinct from its ortho- or para-substituted analogs.

Properties

IUPAC Name |

2-amino-N-(3-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O3/c1-30-17-10-8-14(9-11-17)22(28)21-20(25)19(18-7-2-3-12-27(18)21)23(29)26-16-6-4-5-15(24)13-16/h2-13H,25H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKERTSLSRZBHPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-amino-N-(3-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the indolizine core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the 3-chlorophenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.

Attachment of the 4-methoxybenzoyl group: This can be done using acylation reactions, such as Friedel-Crafts acylation.

Incorporation of the amino group: This step may involve nucleophilic substitution or amination reactions.

Formation of the carboxamide group: This can be achieved through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

Reduction: Reduction reactions may target the carbonyl group in the methoxybenzoyl moiety.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of “2-amino-N-(3-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide” would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with key analogs:

Structural Analogs and Their Properties

Key Comparative Insights

Substituent Position Effects: The 3-chlorophenyl group in the target compound (vs. Ortho-substituted analogs may exhibit lower solubility due to hindered rotation . Nitro vs. Methoxy Groups: The 4-nitrobenzoyl analog exhibits stronger electron-withdrawing effects compared to the 4-methoxy group, which could influence redox reactivity and metabolic stability.

The 2-methoxyphenyl group in combines moderate electron-donating effects with reduced steric bulk compared to ethyl or methyl substituents.

Synthetic and Analytical Considerations :

- Crystallographic studies (e.g., single-crystal X-ray analysis in ) and computational tools like AutoDock4 could predict binding modes and conformational stability. For instance, the methoxy group’s orientation might optimize π-π stacking in hydrophobic pockets.

- SHELX-based refinements are critical for resolving structural ambiguities in analogs with flexible substituents.

Biological Activity

2-amino-N-(3-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine derivative class, which is recognized for its diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H18ClN3O2, with a molecular weight of approximately 419.9 g/mol. The compound features an indolizine core, which is known for enhancing biological activity due to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H18ClN3O2 |

| Molecular Weight | 419.9 g/mol |

| CAS Number | 904267-04-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes related to cancer proliferation and inflammation.

- Receptor Modulation : It can modulate receptor activity on cell surfaces, influencing signaling pathways that regulate cell survival and apoptosis.

- Gene Expression Alteration : The compound may also affect the expression of genes involved in various biological processes, further contributing to its therapeutic potential.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in A-549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines.

Case Study Findings :

- MTT Assay Results : In vitro studies using the MTT assay demonstrated that this compound has an IC50 value comparable to established anticancer drugs, indicating potent cytotoxic effects against targeted cancer cells .

- Apoptosis Induction : The compound has been shown to increase levels of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), suggesting a mechanism for inducing apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that derivatives of indolizine compounds, including this one, possess antimicrobial properties. The compound may inhibit the growth of various pathogens through mechanisms that disrupt cellular integrity or inhibit essential metabolic processes.

Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions are critical for yield optimization?

The synthesis involves multi-step organic reactions, typically including:

- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert atmospheres .

- Functionalization : Amino and carboxamide groups are introduced via nucleophilic substitution, using coupling agents like EDCI/DCC .

- Benzoylation/Methoxylation : Electrophilic aromatic substitution with benzoyl chloride and methoxybenzene under acidic/basic conditions .

Key Conditions : - Temperature control (e.g., 253 K for oxidation steps ).

- Solvent choice (e.g., dry DMF for cycloaddition ).

- Purification via column chromatography (hexane:ethyl acetate) or recrystallization .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and stereochemistry .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% typical) .

- FT-IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of similar indolizine derivatives?

- Comparative SAR Studies : Systematically vary substituents (e.g., replacing 4-methoxybenzoyl with 4-chlorobenzoyl) to isolate activity contributors .

- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and protocols to minimize variability .

- Computational Modeling : Dock modified structures into target proteins (e.g., kinase enzymes) to predict binding affinities .

Q. What strategies enhance target specificity in drug development via indolizine core modification?

- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethyl (-CF₃) to improve metabolic stability .

- Pro-drug Design : Introduce hydrolyzable esters (e.g., ethyl carboxylates) for controlled release .

- Selective Functionalization : Use regioselective catalysts (e.g., Pd(PPh₃)₄) to modify the indolizine C-3 position without side reactions .

Q. How can synthetic yields be improved while maintaining scalability for research-grade production?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields by ~15% .

- Continuous Flow Reactors : Enhance mixing and heat transfer for benzoylation steps .

- Catalyst Optimization : Screen alternatives to Pd (e.g., Ni nanoparticles) for cost-effective cyclization .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in this compound class?

- Fragment-Based Design : Synthesize analogs with incremental changes (e.g., halogens at para positions) and correlate with bioactivity .

- 3D-QSAR Models : Use CoMFA/CoMSIA to map electrostatic/hydrophobic fields influencing antimicrobial potency .

- Metabolic Profiling : Incubate derivatives with liver microsomes to identify stability-linked structural motifs .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported reaction mechanisms for indolizine functionalization?

- Kinetic Isotope Effect (KIE) Studies : Determine rate-determining steps (e.g., C-H activation vs. cyclization) .

- In-situ Monitoring : Use Raman spectroscopy or ReactIR to track intermediate formation .

- Cross-Validation : Reproduce conflicting protocols (e.g., Friedel-Crafts vs. Ullmann coupling) under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.